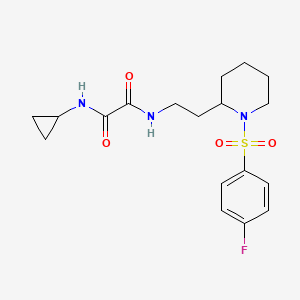

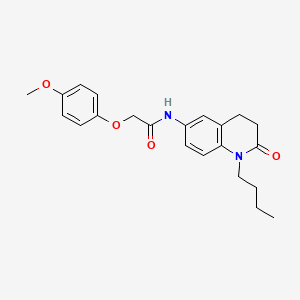

![molecular formula C26H22N2O5S2 B2553110 Methyl 3-({2-[(2-{[2-(2-naphthyloxy)acetyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate CAS No. 866038-89-3](/img/structure/B2553110.png)

Methyl 3-({2-[(2-{[2-(2-naphthyloxy)acetyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, "Methyl 3-({2-[(2-{[2-(2-naphthyloxy)acetyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate," is a complex molecule that appears to be related to the field of organic chemistry involving naphthyl and thiophene derivatives. While the specific compound is not directly studied in the provided papers, the papers do offer insights into similar compounds which can help infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the formation of isoxazolidine rings and the introduction of naphthyl and phenylsulfonyl groups. For instance, the synthesis of "Methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate" was achieved and characterized using various techniques such as XRD, FT-IR, UV–Vis, and NMR . These methods are likely applicable to the synthesis of the compound of interest, with the potential for similar characterization techniques to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be complex, with various substituents affecting the overall conformation and stability of the molecule. For example, "Ethyl 4-acetyl-5-anilino-3-methylthiophene-2-carboxylate" has a central thiophene ring with multiple substituents, and its molecular conformation is stabilized by an intramolecular N—H⋯O hydrogen bond . This suggests that the compound of interest may also exhibit intramolecular interactions that stabilize its structure, which could be analyzed using similar XRD techniques.

Chemical Reactions Analysis

The reactivity of naphthyl and thiophene derivatives can be inferred from their interactions with other compounds. Arylation of thiols by 2-amino-1-naphthol derivatives has been observed, indicating that naphthyl-containing compounds can undergo substitution reactions with thiols . This could imply that the compound of interest may also participate in similar chemical reactions, potentially leading to the formation of S-aryl derivatives under the right conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using theoretical calculations, such as density functional theory (DFT). These studies provide detailed information about local and global chemical activities, molecular properties, and electrophilic and nucleophilic nature . Non-linear optical behaviors, dipole moments, polarizability, and hyperpolarizability are among the properties that can be examined to understand the compound's potential applications in materials science or as a pharmaceutical intermediate.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Reactions

The synthesis and manipulation of thiophene derivatives have been extensively studied, demonstrating their versatility in organic chemistry. For instance, the Gewald reaction, a method for synthesizing 2-aminothiophenes, has been performed under organocatalyzed aqueous conditions, highlighting an efficient approach for producing 2-amino-3-carboxamide derivatives of thiophene in a sustainable manner (Abaee & Cheraghi, 2013). Additionally, the development of new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives with biological activities showcases the potential for creating novel compounds with therapeutic applications (Faty, Hussein, & Youssef, 2010).

Material Science Applications

In material science, the postfunctionalization of polythiophenes has been explored to tune optical properties and enhance solid-state emission. This approach allows for a systematic study of electronic and steric effects of various functional groups on the optical and photophysical properties of poly(thiophene)s, indicating the potential for designing advanced materials for optoelectronic applications (Li, Vamvounis, & Holdcroft, 2002).

Biochemistry and Molecular Biology

Thiophene derivatives have also been investigated for their biological activities. Synthesis and in vitro assessment of new 2-amino-3-cyanopyridine derivatives have demonstrated potential anticancer properties, indicating the relevance of thiophene derivatives in developing new therapeutic agents (Mansour, Sayed, Marzouk, & Shaban, 2021). Moreover, the genotoxic and carcinogenic potentials of 3-aminothiophene derivatives have been assessed using in vitro and in silico methodologies, highlighting the importance of understanding the toxicological profiles of these compounds (Lepailleur et al., 2014).

Eigenschaften

IUPAC Name |

methyl 3-[[2-[2-[(2-naphthalen-2-yloxyacetyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O5S2/c1-32-26(31)25-21(12-13-34-25)28-24(30)16-35-22-9-5-4-8-20(22)27-23(29)15-33-19-11-10-17-6-2-3-7-18(17)14-19/h2-14H,15-16H2,1H3,(H,27,29)(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHDMBLIVRKIHQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)NC(=O)CSC2=CC=CC=C2NC(=O)COC3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

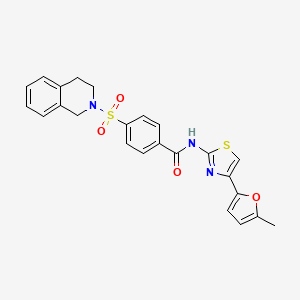

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide](/img/structure/B2553033.png)

![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2553039.png)

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2553041.png)

![2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2553042.png)

![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2553043.png)

![6-(4-ethylpiperazin-1-yl)-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2553046.png)

![ethyl 4-({[2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2553047.png)

![Methyl 4-[(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate](/img/structure/B2553048.png)